3,3-Difluoro-1,3'-biazetidine hydrochloride
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Overview
Description
3,3-Difluoro-1,3’-biazetidine hydrochloride: is a chemical compound with the molecular formula C6H11ClF2N2 . It is characterized by the presence of two fluorine atoms attached to the azetidine ring, which is a four-membered nitrogen-containing ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,3’-biazetidine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-difluoroazetidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 3,3-Difluoro-1,3’-biazetidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1,3’-biazetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3,3-Difluoro-1,3’-biazetidine hydrochloride can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound with different functional groups.
Scientific Research Applications
Chemistry: 3,3-Difluoro-1,3’-biazetidine hydrochloride is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer and autoimmune disorders .
Industry: In the industrial sector, 3,3-Difluoro-1,3’-biazetidine hydrochloride is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1,3’-biazetidine hydrochloride is primarily related to its ability to interact with biological targets through its fluorine atoms. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,3-Difluoroazetidine: A similar compound without the hydrochloride group.
3,3-Difluoro-1,2’-biazetidine: A structural isomer with different positioning of the nitrogen atoms.
3,3-Difluoro-1,4’-biazetidine: Another isomer with a different ring structure.
Uniqueness: 3,3-Difluoro-1,3’-biazetidine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of the hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoroazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2.ClH/c7-6(8)3-10(4-6)5-1-9-2-5;/h5,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCYURJWCQOCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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